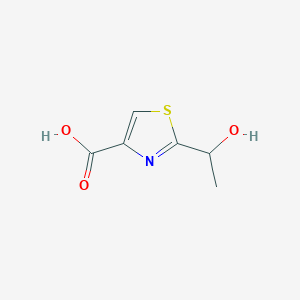
2,6-Difluoro-a-oxo-benzeneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-a-oxo-benzeneacetic acid, also known as 2-(2,6-difluorophenyl)-2-oxoacetic acid, is a fluorinated aromatic compound with the molecular formula C8H4F2O3. This compound is notable for its unique structural features, which include two fluorine atoms positioned at the 2 and 6 locations on the benzene ring and a keto group adjacent to the acetic acid moiety. These structural characteristics impart distinct chemical properties and reactivity patterns to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-a-oxo-benzeneacetic acid typically involves the introduction of fluorine atoms into a benzene ring followed by the formation of the keto-acetic acid structure. One common method includes the following steps:
Fluorination: Starting with benzene, selective fluorination at the 2 and 6 positions can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of the Keto Group:
Oxidation: The final step involves the oxidation of the acetyl group to a carboxylic acid, which can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Continuous flow reactors and catalytic processes are often employed to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-a-oxo-benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex fluorinated aromatic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2,6-difluoro-α-hydroxy-benzeneacetic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Fluorinated aromatic acids.
Reduction: 2,6-Difluoro-α-hydroxy-benzeneacetic acid.
Substitution: Various substituted fluorinated aromatic compounds.
Scientific Research Applications
2,6-Difluoro-a-oxo-benzeneacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-a-oxo-benzeneacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially modulating their activity. The keto group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
- 2,4-Difluoro-a-oxo-benzeneacetic acid
- 2,6-Dichloro-a-oxo-benzeneacetic acid
- 2,6-Difluorobenzoylformic acid
Comparison: Compared to its analogs, 2,6-Difluoro-a-oxo-benzeneacetic acid is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical reactivity and biological activity. The presence of fluorine atoms at the 2 and 6 positions can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVMQUZNRKOOFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[1,2-d]oxazol-2-ylamine](/img/structure/B7900568.png)












